2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol
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Overview
Description
2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method has been reported to yield the desired benzoxazole derivatives in good yields.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes . Its anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol: Similar structure but contains a benzothiazole moiety instead of a benzoxazole.
2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-fluorophenol: Similar structure but with a fluorine substituent instead of chlorine.
Uniqueness
The uniqueness of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the benzoxazole moiety, contributes to its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C20H12BrClN2O2 |
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Molecular Weight |
427.7 g/mol |
IUPAC Name |
2-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C20H12BrClN2O2/c21-14-8-13(19(25)16(22)10-14)11-23-15-5-3-4-12(9-15)20-24-17-6-1-2-7-18(17)26-20/h1-11,25H |
InChI Key |
WPZZTCMQQAJIND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origin of Product |
United States |
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